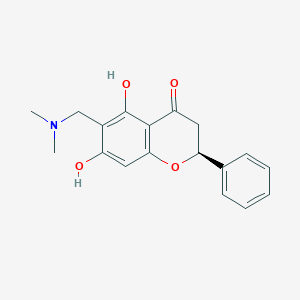

6-Dimethylaminomethyl pinocembrin

Description

Pinocembrin (5,7-dihydroxyflavanone) is a naturally occurring flavanone found in plants such as Penthorum chinense, Melodorum fruticosum, and propolis. It exhibits diverse biological activities, including anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects . Derivatives of pinocembrin, such as glycosylated, acetylated, and methoxylated forms, are synthesized or isolated to enhance bioavailability, stability, and pharmacological potency.

Properties

CAS No. |

183051-62-9 |

|---|---|

Molecular Formula |

C18H19NO4 |

Molecular Weight |

313.3 g/mol |

IUPAC Name |

(2S)-6-[(dimethylamino)methyl]-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C18H19NO4/c1-19(2)10-12-13(20)8-16-17(18(12)22)14(21)9-15(23-16)11-6-4-3-5-7-11/h3-8,15,20,22H,9-10H2,1-2H3/t15-/m0/s1 |

InChI Key |

YPDOAPAUMDTKKS-HNNXBMFYSA-N |

SMILES |

CN(C)CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O |

Isomeric SMILES |

CN(C)CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=CC=C3)O |

Canonical SMILES |

CN(C)CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O |

Other CAS No. |

183051-62-9 |

Synonyms |

(2S)-6-(dimethylaminomethyl)-5,7-dihydroxy-2-phenyl-chroman-4-one |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pinocembrin Derivatives

Pinocembrin 7-O-Glucoside

- Structure : A glycosylated derivative with a glucose moiety at position 5.

- Bioactivity : Found in Penthorum chinense, this derivative shows variable stability during tea processing, with its content decreasing under heat and fermentation .

Pinocembrin 7-O-(3′-O-Galloy-4′,6′-Hexahydroxydiphenoyl)-Glucoside

- Structure : A galloylated and glycosylated derivative.

- Bioactivity: Exhibits increased content during tea processing, likely due to enzymatic transformations . Galloylation may enhance antioxidant capacity through additional phenolic hydroxyl groups.

Pinocembrin Neohesperidoside and Acetylated Forms

- Structure : O-glycosylated derivatives with neohesperidoside (a disaccharide) or acetyl groups.

- Bioactivity: These derivatives dominate in plants like C. raphaninassp. mixta, accounting for 83.6–94.7% of total flavanones. Acetylation may improve lipophilicity and cellular uptake .

Structurally Related Flavonoids

Chrysin

- Structure: A flavone lacking the 5-hydroxyl group present in pinocembrin.

- Bioactivity: Shows weaker anti-proliferative effects against hepatocellular carcinoma (HCC) compared to pinocembrin (IC₅₀ > 100 μM vs. 25–50 μM for pinocembrin) .

Pinostrobin

- Structure: A 7-methoxy derivative of pinocembrin.

- Bioactivity : Demonstrates α-amylase inhibitory activity but lacks significant anti-proliferative effects on HCC cells .

Isoliquiritigenin and Liquiritigenin

Hypothetical Properties of 6-Dimethylaminomethyl Pinocembrin

Physicochemical Properties

- Lipophilicity: The dimethylaminomethyl group at position 6 may increase lipophilicity, enhancing blood-brain barrier (BBB) permeability. Pinocembrin itself has a BBB permeability coefficient (Papp) of ~25 × 10⁻⁶ cm/s .

- Solubility: The basic dimethylamino group could improve solubility in acidic environments (e.g., stomach), aiding oral bioavailability.

Pharmacokinetics

- Metabolism: The dimethylaminomethyl group may reduce Phase II metabolism (e.g., glucuronidation), prolonging half-life. Pinocembrin has a reported half-life of 2.0 ± 0.3 hours in rats .

- Drug-Drug Interactions: Pinocembrin inhibits cytochrome P450 enzymes ; the new substituent could modulate this effect.

Data Tables

Table 1: Key Pharmacological Properties of Pinocembrin and Analogues

Table 2: Structural Modifications and Hypothetical Effects on this compound

| Substituent | Position | Hypothetical Effect |

|---|---|---|

| Dimethylaminomethyl | 6 | ↑ Lipophilicity, ↑ BBB penetration, ↑ solubility in acidic pH |

| Glucoside | 7 | ↑ Water solubility, ↓ membrane permeability |

| Galloyl | 7 | ↑ Antioxidant capacity, ↑ enzymatic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.